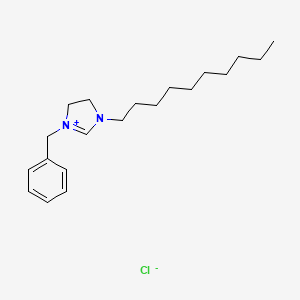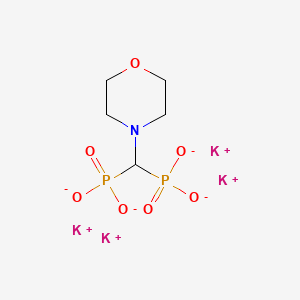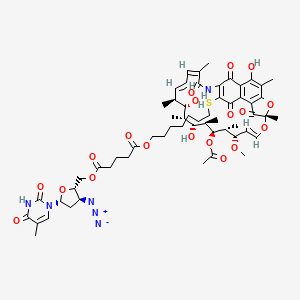
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyheptylthio)rifamycin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is a complex chemical compound that combines the properties of azidothymidine (a nucleoside analog) and rifamycin S (an antibiotic)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves multiple steps:
Preparation of 3’‘-azido-3’'-deoxythymidine: This is typically synthesized from thymidine through a series of reactions including azidation.
Glutarylation: The 3’‘-azido-3’'-deoxythymidine is then reacted with glutaric anhydride to introduce the glutaryloxy group.
Attachment to Heptylthio Group: The glutarylated product is then linked to a heptylthio group.
Coupling with Rifamycin S: Finally, the heptylthio derivative is coupled with rifamycin S under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This would include:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
化学反应分析
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized under certain conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S has several applications in scientific research:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its potential as an antiviral agent due to the presence of azidothymidine.
Medicine: Explored for its antibacterial properties, particularly against resistant strains.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S involves:
Antiviral Activity: The azidothymidine component inhibits reverse transcriptase, preventing viral replication.
Antibacterial Activity: The rifamycin S component inhibits bacterial RNA polymerase, leading to the suppression of bacterial growth.
相似化合物的比较
Similar Compounds
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyheptylthio)rifamycin S is unique due to its dual functionality, combining the antiviral properties of azidothymidine with the antibacterial properties of rifamycin S. This makes it a promising candidate for the development of broad-spectrum antimicrobial agents.
属性
CAS 编号 |
191152-98-4 |
|---|---|
分子式 |
C59H76N6O19S |
分子量 |
1205.3 g/mol |
IUPAC 名称 |
1-O-[7-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]heptyl] 5-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C59H76N6O19S/c1-29-18-16-19-30(2)56(75)61-46-50(72)44-43(45-53(35(7)49(44)71)84-59(9,55(45)74)81-24-22-38(78-10)32(4)52(82-36(8)66)34(6)48(70)33(5)47(29)69)51(73)54(46)85-25-15-13-11-12-14-23-79-41(67)20-17-21-42(68)80-28-39-37(63-64-60)26-40(83-39)65-27-31(3)57(76)62-58(65)77/h16,18-19,22,24,27,29,32-34,37-40,47-48,52,69-71H,11-15,17,20-21,23,25-26,28H2,1-10H3,(H,61,75)(H,62,76,77)/b18-16+,24-22+,30-19-/t29-,32+,33+,34+,37-,38-,39+,40+,47-,48+,52+,59-/m0/s1 |
InChI 键 |
NNPSNOJIDKJPMC-KFTNCQFPSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCCCCCCOC(=O)CCCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


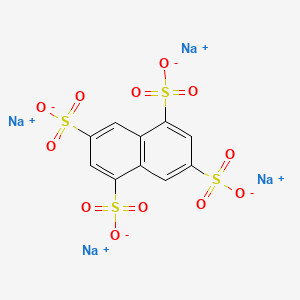

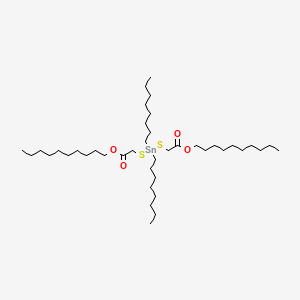
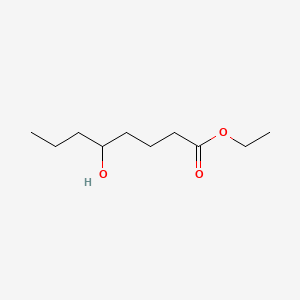


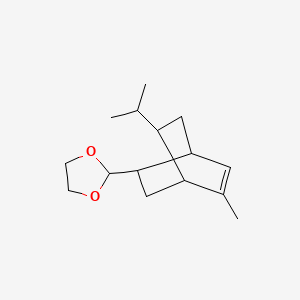
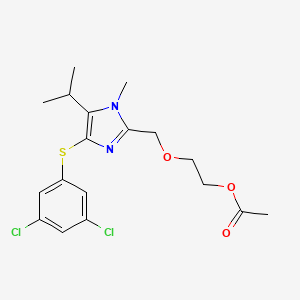



![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
